Methyl 2-cyano-2-phenylbutanoate

Catalog No.
S1900006
CAS No.
24131-07-5
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyano-2-phenylbutanoate

CAS Number

24131-07-5

Product Name

Methyl 2-cyano-2-phenylbutanoate

IUPAC Name

methyl 2-cyano-2-phenylbutanoate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

QCQKFMJKGAXAMV-UHFFFAOYSA-N

SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)OC

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)OC

Methyl 2-cyano-2-phenylbutanoate is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol. This synthetic compound is characterized by a butanoate chain that includes a methyl group, a cyano group, and a phenyl group, rendering it a versatile molecule in organic synthesis. It is not naturally occurring and is primarily utilized in research and industrial applications, particularly in organic synthesis and medicinal chemistry .

Potential Areas of Research:

The structure of Methyl 2-cyano-2-phenylbutanoate contains several functional groups that could be of interest for scientific research. These include:

  • A cyano group (C≡N), which can be a reactive site for chemical transformations.
  • A phenyl group (C6H5), which is an aromatic ring commonly found in bioactive molecules.
  • An ester group (COOCH3), which can be a site for hydrolysis or further modification.

Based on these functional groups, Methyl 2-cyano-2-phenylbutanoate could potentially be investigated in areas such as:

  • Organic synthesis: As a starting material for the synthesis of more complex molecules with desired properties.
  • Medicinal chemistry: For its potential biological activity, although there is no documented research on this specific application for Methyl 2-cyano-2-phenylbutanoate. However, similar molecules containing cyano and phenyl groups have been explored for their medicinal properties PubChem, Methyl 2-cyano-2-phenylbutanoate: .
, including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the cyano group into an amine group.
  • Substitution: The ester group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
  • Substitution: Sodium hydroxide or other strong bases for ester hydrolysis .

The synthesis of methyl 2-cyano-2-phenylbutanoate can be accomplished through several methods. A common synthetic route involves:

  • Reaction of Benzyl Cyanide with Ethyl Chloroacetate: This reaction occurs in the presence of a base such as sodium ethoxide or potassium carbonate.
  • Esterification with Methanol: Following the initial reaction, esterification is performed under reflux conditions to yield the final product.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.

Several compounds share structural similarities with methyl 2-cyano-2-phenylbutanoate:

Compound NameMolecular FormulaUnique Features
Ethyl 2-cyano-2-phenylbutanoateC₁₃H₁₅NO₂Contains an ethyl group instead of methyl
Methyl 2-cyano-2-phenylpropanoateC₁₂H₁₃NO₂Shorter carbon chain (propanoate)
Methyl 2-cyano-2-phenylpentanoateC₁₃H₁₅NO₂Longer carbon chain (pentanoate)

Uniqueness

Methyl 2-cyano-2-phenylbutanoate stands out due to its specific combination of functional groups that confer distinct reactivity and stability. Compared to similar compounds, it provides a balanced profile of reactivity suitable for various applications in organic synthesis and industrial processes.

Mechanistic Foundation and Reaction Pathway

The Knoevenagel condensation represents a fundamental approach for synthesizing methyl 2-cyano-2-phenylbutanoate through multi-component processes. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule [4]. In the synthesis of cyano-substituted esters, the Knoevenagel condensation proceeds through a well-defined mechanistic pathway where ethyl cyanoacetate reacts with benzaldehyde derivatives in the presence of basic catalysts .

The reaction mechanism initiates with base-promoted deprotonation of the active methylene group in the cyanoacetate ester, generating a stabilized carbanion intermediate. This carbanion subsequently undergoes nucleophilic attack on the carbonyl carbon of the aldehyde component, forming a β-hydroxy intermediate that spontaneously dehydrates to yield the desired α,β-unsaturated cyano ester [4] [6].

Catalyst Systems and Optimization Parameters

Various catalytic systems have been employed to enhance the efficiency of Knoevenagel condensation reactions. Piperidine and chitosan have emerged as effective catalysts, achieving yields of 45-59% when used in concentrations of 0.1-0.2 equivalents . The reaction typically proceeds under reflux conditions in ethanol or toluene solvents at temperatures ranging from 78-110°C .

Recent advances have introduced environmentally benign alternatives to traditional catalysts. Ammonium salts and amine-based catalysts have successfully replaced pyridine and piperidine in solvent-free condensation reactions, demonstrating improved sustainability profiles while maintaining high yields and selectivity [7]. These green chemistry approaches have shown particular promise for benzaldehyde transformations, achieving excellent conversion rates with minimal environmental impact [7].

Advanced catalytic frameworks have been developed using amino-bifunctional metal-organic frameworks (MOFs) that combine Lewis acid sites with basic amine functionalities. These heterogeneous catalysts enable Knoevenagel condensation reactions at room temperature with reaction times as short as 5 minutes, achieving high yields while providing excellent recyclability [8].

ParameterOptimal RangeImpact on Yield
Temperature78-110°CHigher temperatures increase reaction rate but may reduce selectivity
Catalyst Loading0.1-0.2 equivOptimal balance between activity and cost-effectiveness
Reaction Time2-6 hoursExtended times improve conversion but may promote side reactions
SolventEthanol/TolueneProtic solvents facilitate dehydration step

Multi-Component Reaction Strategies

Multi-component Knoevenagel condensations offer synthetic advantages through increased molecular complexity and reduced synthetic steps. These reactions can incorporate three or more reactive components simultaneously, enabling the formation of complex cyano ester structures in a single operational step . The integration of benzaldehyde derivatives, cyanoacetate esters, and additional nucleophilic components has proven particularly effective for generating structurally diverse products [9].

The application of zeolite catalysts in liquid-phase Knoevenagel condensations has demonstrated superior performance under solvent-free conditions. Zinc-exchanged beta zeolites have shown exceptional catalytic activity at 140°C, facilitating the condensation of benzaldehyde with ethyl cyanoacetate while eliminating solvent requirements [9]. These heterogeneous systems provide advantages in terms of product separation and catalyst recovery [9].

Nucleophilic Cyanation Approaches Using Cuprous Cyanide/Lithium Iodide Systems

Copper-Catalyzed Cyanation Mechanisms

The utilization of cuprous cyanide (CuCN) in combination with lithium iodide (LiI) systems represents a powerful methodology for introducing cyano functionality into organic molecules through nucleophilic substitution pathways. These copper-based systems operate through distinct mechanistic pathways that involve the formation of organocopper intermediates and subsequent cyanide transfer processes [10] [11].

The classical Rosenmund-von Braun reaction employs stoichiometric copper(I) cyanide as a cyanation source, but modern variants have developed catalytic systems that significantly reduce copper requirements [11]. In these processes, the molar ratio of CuCN to substrate typically ranges from 0.95-1.25:1, with sodium iodide/lithium iodide mixtures serving as co-catalysts in ratios of 1:0.2-0.3 .

Process Optimization and Reaction Conditions

The optimization of CuCN/LiI-mediated cyanation reactions requires careful control of multiple parameters to achieve high yields and selectivity. Temperature control emerges as a critical factor, with optimal reactions proceeding at elevated temperatures between 200-230°C in quinoline solvent . These conditions facilitate the nucleophilic displacement of halide groups while minimizing competing side reactions.

The addition of dehydrating agents such as p-toluenesulfonyl chloride proves essential for minimizing hydrolysis reactions that can significantly reduce yields . This dehydration strategy, combined with optimized catalyst ratios, enables yields approaching 92% in the synthesis of cyano-substituted esters .

Reaction ParameterOptimal ConditionsYield Impact
Temperature200-230°CEssential for activation of C-X bonds
CuCN:Substrate Ratio0.95-1.25:1Higher ratios increase conversion but add cost
Co-catalyst SystemNaI/LiI (1:0.2-0.3)Enhances copper nucleophilicity
Dehydrating Agentp-TsCl (catalytic)Prevents hydrolysis of intermediates
Reaction Time4-8 hoursExtended times improve conversion

Advanced Cyanation Strategies

Recent developments in copper-catalyzed cyanation have introduced innovative approaches that address traditional limitations of stoichiometric copper requirements. Nickel-catalyzed reductive cyanation methods have emerged as alternatives that employ cyanogen bromide as the cyanide source, demonstrating effective coupling with aryl halides under reductive conditions [10].

These advanced systems utilize zinc powder as a reducing agent in combination with nickel catalysts, enabling the formation of nitrile products through sequential oxidative addition and reductive elimination pathways [10]. The method shows particular promise for scaling up to gram-scale reactions, achieving yields of 82% while maintaining operational simplicity [10].

Aryl-radical-enabled cyanation strategies represent another innovative approach that decouples alkyl halide activation from copper centers. These methods employ diazonium salts to generate aryl radicals that facilitate iodine abstraction from alkyl iodides, creating alkyl radical intermediates that subsequently undergo copper-catalyzed asymmetric cyanation [12]. This approach overcomes the reduction potential limitations of traditional copper systems while enabling the use of electronegative nucleophiles like cyanide [12].

Continuous Flow Reactor Implementations for Industrial Production

Flow Chemistry Fundamentals and Advantages

Continuous flow reactor technology has revolutionized the industrial production of pharmaceutical intermediates, including methyl 2-cyano-2-phenylbutanoate, by providing superior process control and enhanced safety compared to traditional batch processes [13] [14]. Flow chemistry involves the continuous movement of reactants through reactor systems, enabling constant input and output of materials while maintaining optimal reaction conditions [13].

The implementation of continuous flow systems offers multiple advantages for industrial-scale synthesis: enhanced reaction control through precise temperature and pressure management, improved process safety through reduced reaction volumes and controlled inventory, and lower cost with shorter development cycles [13]. These benefits have led major pharmaceutical companies including Pfizer, BASF, Roche, Eli-Lilly, GlaxoSmithKline, and Novartis to successfully implement continuous flow technologies in their manufacturing processes [13].

Reactor Design and Process Parameters

Modern continuous flow reactors incorporate sophisticated design elements that optimize heat and mass transfer while maintaining precise control over reaction parameters. Corning Advanced-Flow Reactors (AFR) exemplify this technology with their patented HEART design manufactured from glass or silicon carbide materials [15]. These reactors feature small internal channels that reduce reaction volumes, thereby limiting potential risks while enabling rapid scale-up and improved mixing characteristics [15].

The optimization of flow reactor conditions requires systematic evaluation of multiple process variables. Critical parameters include residence time (typically 5-60 minutes), reaction temperature (50-150°C), flow rates, and pressure conditions [16]. For ester synthesis reactions, temperature control proves particularly crucial, with moderate reactor temperatures often providing optimal yields by preventing side product formation [16].

Process ParameterTypical RangeImpact on Performance
Residence Time5-60 minutesLonger times improve conversion but reduce throughput
Temperature50-150°CModerate temperatures often optimal for selectivity
Pressure1-20 barHigher pressures improve mixing and reaction rates
Flow Rate0.1-10 mL/minControls residence time and heat transfer
Channel Diameter0.1-2 mmSmaller channels enhance mixing but increase pressure drop

Industrial Scale-Up and Implementation

The transition from laboratory-scale to industrial production using continuous flow technology requires careful consideration of scale-up principles and equipment design. Modular reactor designs enable flexibility in production capacity while maintaining optimal performance characteristics [17]. These systems can accommodate multiphase reactions, which are common in pharmaceutical synthesis, through specialized reactor configurations that address potential clogging and mass transfer limitations [17].

Industrial flow systems incorporate advanced process analytical technology (PAT) for real-time monitoring and control. Inline analytical techniques including FTIR spectroscopy and HPLC/MS analysis provide continuous feedback on reaction progress and product quality [18]. These analytical capabilities enable dynamic optimization of process conditions and immediate response to deviations from target specifications [18].

The implementation of continuous flow chemistry in pharmaceutical manufacturing has demonstrated significant benefits in terms of productivity and cost reduction. Economic analyses indicate that large savings can be achieved compared to equivalent batch-mode processes, particularly for complex chemical architectures requiring multiple synthetic steps [14]. The technology proves especially valuable for handling potentially hazardous or explosive reagents and reaction mixtures in a safer operational environment [14].

Multi-Step Flow Synthesis Strategies

Advanced flow chemistry platforms enable the telescoping of multiple synthetic steps into integrated continuous processes. This approach eliminates intermediate isolation and purification steps, significantly reducing overall process time and material requirements [19] [20]. For pharmaceutical applications, multi-step flow synthesis has proven particularly effective for complex API synthesis where traditional batch methods would require numerous discrete operations [19].

The development of modular, robotic flow synthesis platforms has enabled automated optimization of multi-step reaction sequences. These systems employ machine learning algorithms to identify optimal process conditions for categorical and continuous variables across multiple reaction steps [21]. The integration of heterogeneous catalysis, including hydrogenation reactions, within flow systems has expanded the scope of reactions amenable to continuous processing [21].

Green Chemistry Approaches in Esterification and Purification

Sustainable Esterification Methodologies

Green chemistry principles have driven the development of environmentally sustainable approaches for ester synthesis, with particular emphasis on reducing hazardous reagents and solvents while improving overall process efficiency [22] [23]. The Steglich esterification, widely employed for ester formation under mild conditions, has been reimagined through the implementation of safer solvent systems and reagent combinations [23] [24].

Traditional Steglich esterification procedures typically employ hazardous solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) in conjunction with carbodiimide coupling reagents [23]. Green chemistry innovations have addressed these sustainability concerns through the development of alternative reaction media and catalyst systems that maintain high efficiency while reducing environmental impact [23].

Alternative Solvent Systems and Reagent Selection

The replacement of chlorinated and amide solvents with greener alternatives has become a primary focus in sustainable esterification development. Acetonitrile has emerged as an effective non-halogenated solvent for Steglich-type esterifications, providing comparable reaction rates and yields to traditional systems while enabling product isolation without chromatographic purification [24]. This solvent substitution eliminates hazardous waste generation and simplifies downstream processing [25].

Dimethyl carbonate (DMC) represents another promising green solvent option, particularly when combined with Mukaiyama's reagent for esterification reactions [23]. High-throughput screening of solvent-reagent combinations has identified optimal conditions that balance sustainability with synthetic efficiency [23]. These optimized protocols demonstrate that green chemistry approaches can maintain or exceed the performance of traditional methods [23].

Green Chemistry ApproachTraditional MethodEnvironmental Benefits
Acetonitrile as solventDCM/DMF systemsNon-halogenated, reduced toxicity
Dowex H+/NaI catalysisAcid catalystsRecyclable, mild conditions
Solvent-free conditionsOrganic solventsEliminates solvent waste
Ionic liquid catalystsMineral acidsRecyclable, low volatility

Advanced Catalyst Systems for Green Esterification

The development of recyclable and environmentally benign catalyst systems has significantly advanced green esterification technology. Dried Dowex H+ cation-exchange resin, optionally combined with sodium iodide, provides an effective and reusable catalyst system for direct esterification of carboxylic acids with alcohols [22] [26]. This approach offers high yields, energy efficiency, and non-toxic operation while enabling straightforward product isolation [22].

Ionic liquid catalysts represent another innovative approach to green esterification. Systems employing ionic liquids such as [(CH2)3SO3Hmin]HSO4 enable esterification of cyanoacetic acid with various alcohols under mild conditions (60-80°C) while achieving yields exceeding 80% [27]. The ionic liquid components can be recovered and reused after simple extraction and purification procedures, significantly reducing catalyst consumption and waste generation [27].

Electrochemical and Alternative Energy Approaches

Electrochemical synthesis has emerged as a highly sustainable approach for ester production, eliminating the need for stoichiometric oxidizing or reducing agents. Research has demonstrated the electro-synthesis of acetate esters from carbon monoxide and water using copper catalysts in membrane electrode assemblies [28]. This approach achieves Faradaic efficiencies of approximately 22% while producing ethyl acetate and propyl acetate alongside minor quantities of other alkyl acetates [28].

The electrochemical reduction of carbon dioxide or carbon monoxide using renewable electricity provides a promising green manufacturing method for chemical production [28]. These processes avoid fossil resource dependence and minimize chemical waste generation compared to traditional Fischer esterification methods [28]. The integration of renewable energy sources with electrochemical synthesis offers the potential for carbon-neutral ester production [28].

Purification and Separation Strategies

Green chemistry principles extend beyond synthetic methodology to encompass sustainable purification and separation techniques. Solvent-free purification methods have been developed that eliminate the need for column chromatography and extensive solvent usage [22]. Simple extraction and wash sequences, combined with optimized reaction conditions, enable direct isolation of pure ester products with minimal environmental impact [24].

Continuous flow vortex fluidic devices (VFD) represent an innovative approach to ester synthesis and purification that operates under ambient conditions [29]. These systems achieve yields up to 90% with residence times of 3.25 minutes or less through the combination of mechanically induced vibrations, rapid micromixing, high shear stress, and water evaporation [29]. The VFD technology addresses scalability concerns while maintaining green chemistry principles through reduced energy requirements and solvent usage [29].

Methyl 2-cyano-2-phenylbutanoate demonstrates moderate thermal stability under ambient conditions, with distinct decomposition patterns observed at elevated temperatures. The compound remains stable at room temperature (20-25°C) and during typical synthetic procedures up to 100°C . However, thermal degradation becomes evident above 230°C, where prolonged heating produces benzaldehyde and hydrogen cyanide as primary decomposition products .

The thermodynamic stability of this compound is influenced by several structural factors. The quaternary carbon center bearing both cyano and phenyl substituents creates steric hindrance that affects molecular conformations and intermolecular interactions . The electron-withdrawing nature of the cyano group stabilizes the adjacent carbon-carbon bonds through inductive effects, while the phenyl ring provides additional stabilization through resonance .

Thermal decomposition analysis reveals a multi-step process. Initial degradation typically involves hydrolysis of the ester functionality when moisture is present, occurring preferentially at temperatures above 150°C . The cyano group shows remarkable thermal persistence, remaining intact until temperatures exceed 230°C, where C-CN bond cleavage becomes thermodynamically favorable . This thermal behavior pattern is consistent with related α-cyano esters, where the electron-withdrawing cyano group enhances the thermal stability of the adjacent carbon framework [3].

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility profile of methyl 2-cyano-2-phenylbutanoate reflects its amphiphilic molecular structure, containing both polar functional groups (cyano and ester) and a hydrophobic phenyl ring. The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide [4]. This enhanced solvation results from favorable interactions between the solvent dipoles and the compound's polar cyano and carbonyl groups [5].

In polar protic solvents like methanol and ethanol, the compound demonstrates good solubility due to hydrogen bonding capabilities with the ester oxygen atoms [4]. The calculated partition coefficient (logP) value of 2.03098 indicates moderate lipophilicity, positioning the compound at the boundary between hydrophilic and lipophilic behavior [6] [7]. This logP value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological systems [7].

Nonpolar solvent systems show moderate solubility limitations. While the phenyl ring provides some compatibility with hydrophobic solvents like hexane and toluene, the polar cyano and ester functionalities restrict complete dissolution . The compound's polar surface area of 50.09 Ų contributes to its reduced solubility in purely nonpolar environments [6]. However, mixed solvent systems combining polar and nonpolar components often achieve optimal solvation, particularly in chromatographic applications where gradient elution enhances separation efficiency [9].

Spectroscopic Fingerprints (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The Fourier Transform infrared spectrum of methyl 2-cyano-2-phenylbutanoate displays characteristic absorption bands that serve as definitive structural fingerprints. The cyano stretching vibration appears as a strong, sharp absorption at approximately 2240 cm⁻¹, consistent with the typical range for aliphatic nitriles [10] [11]. This frequency reflects the high bond strength and short bond length of the C≡N triple bond, making it one of the most diagnostic features in the infrared spectrum [12].

The ester carbonyl stretching produces an intense absorption band in the 1720-1740 cm⁻¹ region [11] [13]. This frequency is characteristic of aliphatic esters, where the electron-withdrawing cyano group slightly elevates the carbonyl stretching frequency compared to simple alkyl esters [11] [14]. The position of this band provides information about the electronic environment of the carbonyl group and can shift based on conjugation or inductive effects [15].

Aromatic carbon-hydrogen stretching vibrations appear in the 3020-3100 cm⁻¹ range with medium intensity, characteristic of phenyl ring C-H bonds [10] [15]. The aliphatic C-H stretching absorptions occur at 2850-3000 cm⁻¹ with strong intensity, encompassing both the ethyl side chain and methyl ester group vibrations [10] [15]. Additional fingerprint region absorptions below 1500 cm⁻¹ include C-O stretching of the ester group and various skeletal vibrations that provide compound-specific identification patterns [16] [15].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The cyano stretching mode in Raman typically shows moderate to strong intensity, offering confirmation of the nitrile functionality [17]. The phenyl ring breathing modes and symmetric stretching vibrations are often enhanced in Raman spectra, providing detailed information about the aromatic substitution pattern [18] [19].

The polarizability changes associated with the conjugated π-system of the phenyl ring result in enhanced Raman scattering for aromatic modes [17]. This enhancement is particularly useful for structural confirmation and can provide insights into molecular orientation and intermolecular interactions in crystalline phases [20].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of methyl 2-cyano-2-phenylbutanoate is dominated by phenyl ring π→π* transitions typically occurring in the 250-280 nm region [21]. The cyano group contributes additional electronic transitions, often appearing as weaker absorptions at higher energies [21] [22]. These electronic transitions provide information about the compound's chromophoric properties and can be useful for analytical quantification [22].

The molar absorptivity values and exact wavelength positions depend on solvent effects and molecular conformation [21]. In polar solvents, slight bathochromic shifts may be observed due to enhanced solvation of the excited state [5].

Chromatographic Behavior in High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Systems

High Performance Liquid Chromatography

Methyl 2-cyano-2-phenylbutanoate exhibits predictable chromatographic behavior in High Performance Liquid Chromatography systems. Using C18 reversed-phase columns, the compound typically elutes with retention times ranging from 5.6 to 8.6 minutes depending on mobile phase composition [9]. The optimal separation conditions employ acetonitrile-water gradient systems, where the compound's moderate lipophilicity (logP = 2.03) ensures adequate retention while avoiding excessive peak broadening [9] .

Method development studies indicate that mobile phase ratios of 60:40 to 70:30 acetonitrile:water provide optimal peak shape and resolution . The compound shows excellent ultraviolet detection capabilities at 254 nm wavelength, corresponding to the phenyl ring π→π* transitions [9]. Purity assessment by High Performance Liquid Chromatography typically achieves detection limits of 0.03% for major impurities, making it suitable for pharmaceutical quality control applications .

Chiral separation presents additional complexity due to the quaternary carbon stereocenter. Specialized chiral stationary phases or chiral mobile phase additives may be required for enantiomeric resolution, though the specific compound's optical activity depends on synthetic route and stereochemical purity [9].

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry analysis of methyl 2-cyano-2-phenylbutanoate provides both separation and structural identification capabilities. The compound demonstrates suitable volatility for Gas Chromatography analysis, typically requiring column temperatures in the 150-250°C range for efficient elution [24] [25]. Capillary columns with nonpolar or moderately polar stationary phases achieve optimal separation from related impurities [25].

Mass spectrometric fragmentation follows predictable patterns characteristic of α-cyano esters. The molecular ion peak appears at m/z 203, corresponding to the molecular weight . Major fragmentation pathways include loss of the methoxy group (m/z 172), loss of the cyano group (m/z 176), and formation of benzylic fragments (m/z 144) [24]. These fragmentation patterns provide definitive structural confirmation and enable trace-level quantification [24].

Electron ionization conditions at 70 eV typically provide optimal fragmentation patterns for structural elucidation [25]. Selected ion monitoring techniques focusing on characteristic fragment ions enhance sensitivity and selectivity for analytical applications [24]. For forensic or pharmaceutical identification purposes, comparison of retention times and fragmentation patterns with certified reference standards ensures reliable compound identification .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

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Other CAS

24131-07-5

Dates

Last modified: 04-14-2024

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